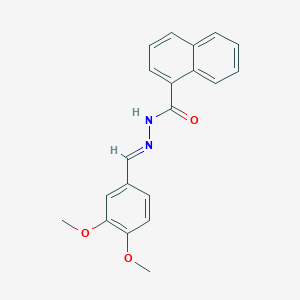![molecular formula C16H25N3O B5291625 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine involves its binding to the orexin-1 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of certain neurotransmitters in the brain. This, in turn, affects the regulation of sleep and wakefulness, as well as other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which regulates sleep and wakefulness. Additionally, this compound has also been found to have potential applications in the treatment of obesity and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine in lab experiments is its high potency and selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine. One of the primary areas of interest is in the development of new drugs that target the orexin-1 receptor for the treatment of sleep disorders, obesity, and addiction. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on other physiological processes. Finally, there is a need for more studies on the mechanism of action of this compound and its interactions with other receptors in the brain.
Synthesemethoden
The synthesis of 4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been achieved using different methods. One of the most common methods involves the reaction of 4-cyclopentylpyrimidine-2-amine with 3-(tetrahydrofuran-3-yl)propan-1-ol in the presence of a suitable catalyst. The reaction yields the desired compound, which can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine has been used in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the role of certain receptors in the brain. This compound has been found to be a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. Additionally, this compound has also been studied for its potential applications in the treatment of obesity and addiction.
Eigenschaften
IUPAC Name |
4-cyclopentyl-N-[3-(oxolan-3-yl)propyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-6-14(5-1)15-7-10-18-16(19-15)17-9-3-4-13-8-11-20-12-13/h7,10,13-14H,1-6,8-9,11-12H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGILRWNRXIGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCCCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)



![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
